Bienvenue dans la boutique en ligne BenchChem!

Meclizine N-oxide

Bioanalysis LC-MS/MS Metabolite Identification

Meclizine N-oxide (CAS 114624-69-0) is the definitive, fully characterized piperazine N-oxide reference standard essential for ICH-compliant ANDA/DMF submissions. As the primary human metabolite and key degradation impurity of meclizine, its unique +16 Da mass shift and distinct chromatographic retention time make generic substitution impossible. Supplied with a comprehensive Certificate of Analysis, it ensures precise LC-MS/MS quantification, stability-indicating method validation, and QC batch release. Choose authenticity—procure the exact standard regulatory agencies expect.

Molecular Formula C25H27ClN2O
Molecular Weight 406.9 g/mol
CAS No. 114624-69-0
Cat. No. B587445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMeclizine N-oxide
CAS114624-69-0
Synonyms1-[(4-Chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine 4-Oxide; 
Molecular FormulaC25H27ClN2O
Molecular Weight406.9 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C[N+]2(CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl)[O-]
InChIInChI=1S/C25H27ClN2O/c1-20-6-5-7-21(18-20)19-28(29)16-14-27(15-17-28)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23/h2-13,18,25H,14-17,19H2,1H3
InChIKeyNDTIJUDMDNMOFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Meclizine N-oxide (CAS 114624-69-0): A Critical Analytical Reference Standard for Meclizine Impurity and Metabolite Analysis


Meclizine N-oxide (CAS 114624-69-0) is a chemically defined N-oxide derivative of the first-generation H1 antihistamine meclizine. It is a fully characterized piperazine N-oxide with the molecular formula C25H27ClN2O and a molecular weight of approximately 407.0 g/mol [1]. This compound is identified as both a major human metabolite of meclizine and a potential degradation product in commercial meclizine formulations . As such, its primary scientific and industrial value lies not in therapeutic application, but as a high-purity, analytically certified reference standard used to support pharmaceutical quality control, regulatory compliance, and pharmacokinetic research [2].

Why Meclizine N-oxide Cannot Be Substituted by Parent Drug or Other Meclizine Impurity Standards in Regulated Workflows


In regulated pharmaceutical analysis and bioanalytical method development, generic substitution is not permissible because Meclizine N-oxide possesses a unique chemical identity, distinct analytical behavior, and a specific regulatory context that differs fundamentally from meclizine (the parent drug) and other structurally related impurities [1]. Unlike the parent compound, the N-oxide has a different molecular mass (+16 Da), polarity, and chromatographic retention time, which directly impacts LC-MS/MS method selectivity and quantification . Furthermore, its role as both a primary human metabolite and a potential degradation product requires its specific monitoring in stability studies and pharmacokinetic assays, a requirement not met by using other impurities like meclizine N,N'-dioxide . The use of an authentic, fully characterized reference standard is a non-negotiable requirement for ICH-compliant method validation and ANDA submissions .

Meclizine N-oxide (114624-69-0): A Quantitative Evidence Guide for Comparative Selection Against Related Analogs


Mass Spectrometric Differentiation for LC-MS/MS Assay Specificity Against the Parent Drug

In LC-MS/MS analysis, Meclizine N-oxide exhibits a protonated molecular ion [M+H]+ at m/z 407, which is a 16 Da mass shift from the parent drug meclizine's [M+H]+ ion at m/z 391 . This mass difference is critical for the development of selective, multiple reaction monitoring (MRM) transitions that can differentiate the metabolite from the parent drug in biological matrices, a capability not possible with a non-N-oxide standard .

Bioanalysis LC-MS/MS Metabolite Identification Method Selectivity

Chromatographic Retention Time Differentiation for Impurity Profiling Against the Parent Drug

As an N-oxide metabolite, Meclizine N-oxide exhibits increased polarity compared to the parent drug meclizine, resulting in a distinct and shorter retention time under standard reversed-phase HPLC conditions . This chromatographic separation is essential for the resolution and quantification of the impurity in stability-indicating methods, as required by ICH Q3B(R2) guidelines [1]. In contrast, using the parent drug as a standard would co-elute or exhibit a completely different retention profile, rendering the analysis invalid for impurity quantification [2].

Pharmaceutical Analysis HPLC Impurity Profiling Stability-indicating Methods

Differential Regulatory Relevance and Procurement Context Compared to an Inactive Metabolite Standard

Meclizine N-oxide is a primary analyte in pharmaceutical impurity profiling and bioanalytical studies, whereas an analog like 1-(4-Chlorobenzhydryl)piperazine is an inactive metabolite with different monitoring requirements [1]. This distinction dictates that for ANDA submissions, method validation, and quality control (QC) applications specific to meclizine N-oxide content, the authentic standard is required. A substitute standard, while potentially from the same metabolic pathway, cannot serve as a valid reference for quantifying the N-oxide due to differences in analytical response factors and lack of regulatory alignment [2].

Regulatory Science Quality Control Reference Standards Pharmacopoeial Compliance

Analytical Purity and Characterization Data for Reliable Quantification in Validated Methods

The Meclizine N-oxide reference standard is provided with a full Certificate of Analysis (COA) including quantitative purity data (e.g., >95% by HPLC) and comprehensive characterization (NMR, MS, IR) to support analytical method validation . This level of documentation ensures that the standard's composition is known and its contribution to measurement uncertainty can be accounted for, a requirement of ISO/IEC 17025 accredited laboratories . In contrast, a custom-synthesized or less rigorously characterized analog would lack this data package, introducing significant and unquantified error into any analytical method developed with it [1].

Analytical Chemistry Reference Material Characterization Method Validation Quality Assurance

Meclizine N-oxide (114624-69-0): Primary Application Scenarios Driven by Evidence-Based Differentiation


Quantitative Bioanalysis of Meclizine Metabolites in Pharmacokinetic Studies

In human or animal pharmacokinetic studies, the quantitative determination of meclizine's primary N-oxide metabolite is essential to characterize the drug's in vivo fate. Meclizine N-oxide reference standard, with its established 16 Da mass shift , is the critical calibrator for LC-MS/MS methods. Its use enables the development of highly specific MRM assays that reliably distinguish and quantify the metabolite in complex biological matrices (plasma, urine), a task that cannot be performed with the parent drug or a non-isomeric standard .

Stability-Indicating Method Development and Impurity Profiling for Meclizine Formulations

For pharmaceutical manufacturers conducting stability studies in accordance with ICH guidelines, Meclizine N-oxide serves as a key impurity marker. Its distinct chromatographic retention time under reversed-phase HPLC conditions makes it an indispensable reference for establishing system suitability, determining relative response factors (RRFs), and accurately quantifying this specific degradation product. Using a structurally similar alternative would fail to meet the selectivity requirements for a validated, stability-indicating method .

Quality Control (QC) and Regulatory Submission (ANDA/DMF) Support

During commercial production of meclizine API or finished dosage forms, the N-oxide impurity must be controlled within specified limits. Meclizine N-oxide is supplied as a fully characterized reference standard with a Certificate of Analysis, suitable for traceability against pharmacopoeial standards (e.g., USP, EP) . This certified reference material is essential for QC batch release testing and for compiling the analytical data packages required for Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs) .

Quote Request

Request a Quote for Meclizine N-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.